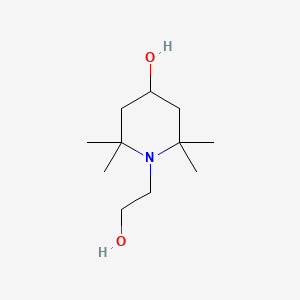

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Descripción

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEYNUVPFMIUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CCO)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068795 | |

| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52722-86-8 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52722-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidineethanol, 4-hydroxy-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2,2,6,6-TETRAMETHYL-4-HYDROXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/800861N5IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core properties, synthesis, mechanisms of action, and practical applications, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound (CAS No. 52722-86-8) is a substituted piperidine derivative characterized by a sterically hindered amine core.[1] While not an end-product for many applications, its true value lies in its role as a versatile and crucial building block.[2][3] Its primary significance stems from its position as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[3] HALS are essential additives that protect polymers and plastics from degradation caused by UV light and thermal stress, dramatically extending the lifespan and performance of materials in demanding environments.[1][4]

Furthermore, its structure serves as a precursor for creating stable nitroxide radicals, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are instrumental in various fields, including as antioxidants and spin labels in biomedical research.[5][6] This dual utility makes it a compound of significant interest in both industrial material science and advanced pharmaceutical research.

Physicochemical Properties

The compound is a white to off-white crystalline solid under standard conditions.[3] Its molecular structure, featuring two hydroxyl groups and a sterically hindered secondary amine, dictates its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 52722-86-8 | [7][8] |

| Molecular Formula | C₁₁H₂₃NO₂ | [7][9] |

| Molecular Weight | 201.31 g/mol | [7][9] |

| IUPAC Name | This compound | [7] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 180-184 °C | [3] |

| Boiling Point | 302.6 °C | [3] |

| Purity | Typically ≥95-98% (by GC) | [10][11] |

| Storage | Room Temperature, in a dry, cool place | [3] |

Industrial Synthesis Pathway

The industrial synthesis of this compound is a robust two-step process designed for high yield and purity, avoiding the complex isolation of intermediates that plagued earlier methods.[2] The process starts from the readily available 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetoneamine.[2]

Logical Workflow for Synthesis

Caption: Industrial synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on the process outlined in U.S. Patent 4,731,448A.[2] This self-validating system ensures high yield by driving the reactions to completion and simplifying product isolation.

Step 1: Catalytic Reduction of Triacetoneamine

-

Reactor Charging: An aqueous solution of triacetoneamine (e.g., 1800 kg of 92-98% pure triacetoneamine diluted with 2200 liters of water) is charged into a high-pressure reactor.[2]

-

Catalyst Addition: A hydrogenation catalyst, preferably ruthenium on a carbon support (Ru/C), is added to the mixture.[2]

-

Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 10 bar. The reaction mixture is heated to 70-80°C and agitated.[2]

-

Causality: The Ru/C catalyst provides a surface for the efficient reduction of the ketone group on the piperidine ring to a hydroxyl group. The elevated temperature and pressure increase the reaction rate and ensure complete conversion.

-

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to confirm the disappearance of the triacetoneamine starting material.[2] The resulting product is an aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol.[2]

Step 2: Reaction with Ethylene Oxide (Ethoxylation)

-

Concentration (Optional but Recommended): The aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol may be concentrated by distilling off a portion of the water under vacuum. This increases the concentration of the reactant for the subsequent step.[2]

-

Acid Catalysis: The concentrated solution is transferred to an autoclave. A catalytic amount of an acid (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) is added.[2][5]

-

Causality: The acid protonates the oxygen atom of ethylene oxide, making the epoxide ring more susceptible to nucleophilic attack by the secondary amine of the piperidinol intermediate. This catalysis is crucial for an efficient and controlled reaction.

-

-

Ethylene Oxide Addition: The autoclave is heated to approximately 90-100°C. A slight molar excess (10-35%) of ethylene oxide is rapidly introduced.[2] The reaction is exothermic, and the temperature will rise (quasi-adiabatic conditions).[2]

-

Reaction Completion: The mixture is held at temperature for a total reaction time of about 3 hours to ensure complete conversion.[2]

-

Isolation and Purification: The hot reaction mixture is discharged and cooled to approximately 20°C with stirring, causing the product to crystallize. The white crystals of this compound are isolated by filtration, washed with water and a non-polar solvent like toluene to remove impurities, and then dried.[2] Yields from this process are reported to be very high, often exceeding 90%.[2]

Core Applications and Mechanism of Action

Intermediate for Hindered Amine Light Stabilizers (HALS)

The primary application of this compound is as a building block for more complex, often oligomeric, HALS.[2][3] HALS are exceptionally efficient and long-lasting stabilizers for polymers because they function via a regenerative catalytic cycle, often called the Denisov Cycle.[1][12] They do not absorb UV radiation but instead act by scavenging free radicals formed during photo-oxidation.[1]

Mechanism: The HALS Catalytic Cycle

Caption: Simplified Denisov cycle for HALS polymer stabilization.

-

Initiation: The hindered amine (>N-H) reacts with polymer radicals (P•) or peroxy radicals (POO•) to form a stable nitroxide radical (>N-O•).[1]

-

Radical Trapping: This nitroxide radical is a highly effective scavenger of carbon-centered polymer radicals (P•), forming an amino ether (>N-O-P).[12]

-

Regeneration: The amino ether can then react with another peroxy radical (POO•), which regenerates the nitroxide radical (>N-O•) and produces non-radical, stable polymer products.[4]

This cyclic process allows a single HALS molecule to neutralize many radical species, providing durable, long-term protection to the polymer matrix.

Precursor to Stable Nitroxide Radicals

This compound can be oxidized to its corresponding nitroxide radical, a derivative of 4-Hydroxy-TEMPO (TEMPOL).[5] This oxidation can be achieved using reagents like hydrogen peroxide with a metal salt catalyst.[13] These stable radicals have significant applications in biomedical research as:

-

Antioxidants: They can mimic superoxide dismutase (SOD) activity, scavenging reactive oxygen species.

-

Spin Probes: Their paramagnetic nature makes them useful as contrast agents in magnetic resonance imaging (MRI) and probes in electron paramagnetic resonance (EPR) spectroscopy.[14]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use as an intermediate. Several analytical techniques are employed:

-

Gas Chromatography (GC): As mentioned in the synthesis patent, GC is the preferred method for monitoring reaction progress and determining the final purity of the product.[2] Commercial suppliers often specify purity as determined by GC.[11]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight (201.31 g/mol ) and fragmentation patterns of the compound.[7]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the O-H stretch from the two hydroxyl groups and the C-N stretch of the tertiary amine.[7]

-

Reference Standard: The compound itself is used as a fully characterized chemical reference standard for analytical method development and validation in quality control applications.[9]

Safety and Handling

While a valuable chemical, proper handling is essential. The compound is associated with several hazards according to the Globally Harmonized System (GHS).[7]

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [7] |

| H318 / H319 | Causes serious eye damage / irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

| H302 | Harmful if swallowed | |

| H412 | Harmful to aquatic life with long lasting effects |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[15]

-

Ventilation: Use only in a well-ventilated area or with a chemical fume hood to avoid inhalation of dust.[15]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong acids.[3][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104301, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.

- Reinicker, R. A., & Staniek, P. (1988). U.S. Patent No. 4,731,448A. U.S. Patent and Trademark Office.

- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.

- Synthonix. (n.d.). This compound.

- Axios Research. (n.d.). This compound.

- Human Metabolome Database. (2021). Metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344).

- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

- Mallak Specialties Pvt Ltd. (n.d.). Hydroxyethyl Tetramethyl piperidinol.

- 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.

- Wikipedia. (n.d.). Hindered amine light stabilizers.

- Ecochem. (2025). Hindered Amine Light Stabilizers Advantages And Disadvantages.

- ACS Publications. (2024). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health.

- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.

- Peyrot, F., et al. (2020). Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH. Free Radical Biology and Medicine, 156, 144-156.

- Mallak Specialties Pvt Ltd. (n.d.). 2,2,6,6-Tetramethyl-4-piperidinol.

- Cheméo. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-.

- Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.

- CP Lab Chemicals. (n.d.). 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC).

Sources

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 3. Hydroxyethyl Tetramethyl Piperidinol, C11H23NO2, 52722-86-8, 2, 2, 6, 6-Tetramethyl 1 Piperidineethano [mallakchemicals.com]

- 4. 3vsigmausa.com [3vsigmausa.com]

- 5. benchchem.com [benchchem.com]

- 6. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

- 7. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]

- 10. Synthonix, Inc > 52722-86-8 | this compound [synthonix.com]

- 11. calpaclab.com [calpaclab.com]

- 12. ecochemchina.com [ecochemchina.com]

- 13. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 14. Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH: Evidence against a simple reduction of the nitroxide moiety to the hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a crucial intermediate in the production of hindered amine light stabilizers (HALS). The document is intended for researchers, chemists, and professionals in the fields of polymer additives and drug development. It delves into the prevalent synthetic strategies, with a particular focus on a two-step, one-pot reaction pathway starting from 4-oxo-2,2,6,6-tetramethylpiperidine (triacetoneamine). The guide offers a detailed examination of the reaction mechanisms, optimization of process parameters, and analytical characterization of the final product. By integrating field-proven insights with established scientific principles, this document aims to serve as a valuable resource for the successful laboratory-scale synthesis and scale-up of this important chemical compound.

Introduction and Significance

This compound, also known as N-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethylpiperidine, is a key building block in the synthesis of advanced HALS.[1][2] These stabilizers are widely used to protect polymeric materials from degradation induced by exposure to light and heat. The presence of the sterically hindered amine group is fundamental to the stabilizing action of HALS, which function by scavenging free radicals that initiate polymer degradation. The introduction of the N-(2-hydroxyethyl) and 4-hydroxyl functionalities provides reactive sites for further chemical modification, allowing for the incorporation of this moiety into various polymer backbones or the synthesis of more complex stabilizer structures.

This guide will focus on a widely employed and efficient synthesis route that begins with the catalytic hydrogenation of triacetoneamine to produce the intermediate, 2,2,6,6-tetramethyl-4-piperidinol, followed by its direct reaction with ethylene oxide to yield the target molecule.[1] A significant advantage of this approach is the ability to perform the second step without the need for isolation and purification of the intermediate, which offers considerable benefits in terms of yield, cost-effectiveness, and reduced environmental impact.[1][3]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reduction of the ketone group of triacetoneamine to a hydroxyl group, forming 2,2,6,6-tetramethyl-4-piperidinol. The second step is the N-hydroxyethylation of the secondary amine of the piperidine ring using ethylene oxide.

Figure 2: Reduction of Triacetoneamine to 2,2,6,6-Tetramethyl-4-piperidinol.

Experimental Protocol:

A detailed protocol for the catalytic hydrogenation of triacetoneamine is outlined in U.S. Patent 4,731,448. [1]The following is a representative procedure:

-

A solution of triacetoneamine in a suitable solvent (e.g., water, methanol, or a mixture thereof) is prepared.

-

A hydrogenation catalyst, such as Raney nickel or a platinum-based catalyst, is added to the solution.

-

The reaction mixture is subjected to hydrogen gas at elevated pressure and temperature in an autoclave.

-

The reaction is monitored until the theoretical amount of hydrogen has been consumed.

-

After completion, the catalyst is removed by filtration.

The resulting solution of 2,2,6,6-tetramethyl-4-piperidinol can be used directly in the next step without isolation. [1]

Step 2: Synthesis of this compound

The second step involves the N-hydroxyethylation of the 2,2,6,6-tetramethyl-4-piperidinol intermediate with ethylene oxide. This reaction is typically catalyzed by a small amount of acid. [1] Reaction Scheme:

Figure 3: N-hydroxyethylation of 2,2,6,6-Tetramethyl-4-piperidinol.

Experimental Protocol:

The following is a generalized procedure based on the examples provided in U.S. Patent 4,731,448. [1]

-

The solution of 2,2,6,6-tetramethyl-4-piperidinol from the previous step is optionally concentrated by distillation to remove some of the solvent.

-

The solution is transferred to an autoclave, and a catalytic amount of acid (e.g., sulfuric acid, hydrochloric acid, acetic acid, or p-toluenesulfonic acid) is added.

-

The autoclave is heated, and ethylene oxide is introduced. The reaction is exothermic, and the temperature will rise.

-

The reaction is allowed to proceed for a specified time, typically a few hours.

-

After the reaction is complete, the mixture is cooled, and the product crystallizes.

-

The crystals of this compound are collected by filtration and washed with appropriate solvents (e.g., water and toluene).

Mechanistic Insights and Process Optimization

The N-hydroxyethylation of the piperidine derivative proceeds via a nucleophilic attack of the secondary amine on the carbon atom of the ethylene oxide ring. The presence of an acid catalyst facilitates this reaction by protonating the oxygen atom of the ethylene oxide, making the ring more susceptible to nucleophilic attack.

The choice of catalyst and solvent can significantly influence the reaction rate and yield. The patent literature demonstrates that a variety of protic solvents, such as water, methanol, ethanol, and isopropanol, are effective. [1]The use of an acid catalyst is crucial for achieving high yields in a reasonable timeframe.

Table 1: Influence of Acid Catalyst on Yield

| Catalyst | Yield (%) | Reference |

| Sulfuric Acid | 92.5 - 95.2 | [1] |

| Hydrochloric Acid | 90.8 - 93.6 | [1] |

| Acetic Acid | 81.6 - 85.2 | [1] |

| p-Toluenesulfonic Acid | 90.1 | [1] |

| Formic Acid | Not specified, but implied effective | [1] |

As indicated in Table 1, strong mineral acids like sulfuric acid and hydrochloric acid tend to provide higher yields compared to weaker organic acids like acetic acid. This is likely due to their greater ability to protonate the ethylene oxide, thereby activating it for the reaction.

Characterization of the Final Product

The synthesized this compound is a white to off-white crystalline solid. Its identity and purity can be confirmed using a variety of analytical techniques.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃NO₂ | [2][4] |

| Molecular Weight | 201.31 g/mol | [2][4] |

| Melting Point | 180-182 °C | [1] |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 52722-86-8 | [2] |

Standard analytical methods for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the final product.

-

Infrared (IR) Spectroscopy: The presence of hydroxyl and amine functional groups can be identified by their characteristic absorption bands in the IR spectrum.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. Ethylene oxide is a flammable and toxic gas, and its handling requires specialized equipment and procedures. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The use of an autoclave necessitates proper training and adherence to safety protocols for high-pressure reactions.

Conclusion

The synthesis of this compound via the two-step, one-pot reaction of triacetoneamine with subsequent N-hydroxyethylation of the intermediate is a robust and efficient method. This guide has provided a detailed overview of the synthesis, including experimental protocols, mechanistic insights, and strategies for process optimization. By carefully controlling the reaction conditions, particularly the choice of catalyst, high yields of the desired product can be achieved. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. U.S.

- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. PubChem. ([Link])

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

- Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. U.S.

- This compound. Axios Research. ([Link])

Sources

- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 2. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]

- 4. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]

A-001 | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol: An In-Depth Technical Guide

Section 1: Executive Summary & Overview

This technical guide provides a comprehensive analysis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8), a pivotal molecule in the field of material science and a precursor for various specialized chemical entities. Primarily recognized as a Hindered Amine Light Stabilizer (HALS), this compound is instrumental in protecting polymeric materials from photo-oxidative degradation.[1][2][3] Its unique structure, featuring a sterically hindered piperidine ring, is the cornerstone of its function.[2] This document will elucidate the molecule's core structure, physicochemical properties, synthesis pathways, and its regenerative radical-scavenging mechanism known as the Denisov Cycle.[1][3][4] Furthermore, we will explore its applications beyond polymer stabilization, touching upon its role as an intermediate in the synthesis of other stabilizers and its potential in biomedical research. Detailed, validated experimental protocols for synthesis and analysis are provided to equip researchers and development professionals with actionable, field-proven methodologies.

Section 2: Molecular Structure and Physicochemical Properties

In-Depth Structural Analysis

The efficacy of this compound originates from its distinct molecular architecture. The structure can be deconstructed into three key functional regions:

-

The Hindered Amine Core: The 2,2,6,6-tetramethylpiperidine ring is the molecule's functional heart. The four methyl groups flanking the nitrogen atom provide profound steric hindrance. This bulkiness is critical; it prevents the amine from being easily oxidized or participating in chain-terminating reactions that would consume the molecule.[2] Instead, it allows for the formation of a stable aminoxyl radical (>NO•), which is the active species in the stabilization cycle.[1]

-

The C4-Hydroxyl Group (-OH): The hydroxyl group at the 4-position of the piperidine ring enhances the molecule's polarity and solubility in various polymer matrices. It also serves as a synthetic handle for further functionalization, allowing for the creation of more complex or polymeric HALS with tailored properties like lower volatility or improved compatibility.

-

The N-(2-Hydroxyethyl) Group: This substituent on the nitrogen atom further modifies the molecule's physical properties, such as its melting point and solubility. The terminal hydroxyl group offers an additional site for chemical reactions, enabling its incorporation into polymer backbones (as a reactive stabilizer) or the synthesis of other value-added chemical structures.

Physicochemical Data

The properties of this compound are critical for its application, storage, and handling. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 52722-86-8 | [5][6][7] |

| Molecular Formula | C₁₁H₂₃NO₂ | [6][8] |

| Molecular Weight | 201.31 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 180-184 °C | [8] |

| Boiling Point | 302.6 ± 22.0 °C (Predicted) | [8] |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in methanol, ethanol, benzene, toluene; soluble in hot water. | [8] |

| Vapor Pressure | 9.49 x 10⁻⁵ mmHg at 25°C | [8] |

Section 3: Synthesis and Purification

Common Synthetic Route

The industrial synthesis of this compound is a robust, high-yield process that typically involves two main steps starting from triacetonamine (2,2,6,6-Tetramethyl-4-piperidone).

-

Step 1: Catalytic Hydrogenation of Triacetonamine. The process begins with the reduction of the ketone group in triacetonamine to a secondary alcohol. This is typically achieved via catalytic hydrogenation. The choice of catalyst (e.g., Raney Nickel, Platinum, or Ruthenium-based catalysts) is critical for achieving high selectivity and yield. This step produces the intermediate 2,2,6,6-tetramethylpiperidin-4-ol (TAD).

-

Step 2: N-alkylation with Ethylene Oxide. The secondary amine of the TAD intermediate is then reacted with ethylene oxide in a process known as ethoxylation. This reaction is typically catalyzed by an acid (e.g., H₂SO₄, p-toluenesulfonic acid) or can be carried out under quasi-adiabatic conditions where the reaction's exotherm is controlled. This step selectively adds the 2-hydroxyethyl group to the nitrogen atom, yielding the final product with high purity. A key advantage of this process is that it can be performed without isolating the TAD intermediate, making it time-saving and environmentally safer by avoiding solvent-based workup steps.

Workflow Diagram: Synthesis

The following diagram illustrates the two-step synthesis from triacetonamine.

Caption: High-level workflow for the synthesis of the target compound.

Protocol: Laboratory Synthesis

This protocol outlines a representative synthesis based on the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene oxide, as adapted from established industrial processes.

WARNING: Ethylene oxide is a toxic, flammable gas and a carcinogen. This reaction must be performed by trained personnel in a certified pressure reactor within a well-ventilated fume hood.

-

Reactor Charging: Charge a suitable high-pressure autoclave with 841 parts by weight of a concentrated (~80%) melt of 2,2,6,6-tetramethylpiperidin-4-ol.

-

Catalyst Addition: Add 4.3 parts by weight of 96% sulfuric acid to the reactor.

-

Heating: Seal the autoclave and heat the contents to 93°C with stirring.

-

Ethylene Oxide Addition: Rapidly and carefully introduce 205 parts by weight of ethylene oxide into the autoclave. The reaction is exothermic, and the temperature will rise (e.g., to ~138°C). Monitor the pressure and temperature closely.

-

Reaction Time: Maintain the reaction mixture under these conditions for a total of 3 hours to ensure complete conversion.

-

Discharge and Crystallization: After 3 hours, discharge the hot reaction mixture into a separate vessel equipped with a stirrer.

-

Cooling and Isolation: Cool the mixture to 20°C with continuous stirring to induce crystallization of the product.

-

Filtration and Washing: Filter the resulting crystals via suction filtration. Wash the filter cake with water and then with toluene to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to yield 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. The expected yield is typically high (>90%).

Section 4: Mechanism of Action and Key Applications

The Denisov Cycle: Regenerative Radical Scavenging

Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by chemically scavenging the free radicals that are formed during the photo-oxidation of a polymer.[1][3] This mechanism is a catalytic, regenerative process known as the Denisov Cycle, which allows a single HALS molecule to neutralize many radicals, granting polymers long-term protection.[3]

The cycle can be summarized as follows:

-

Activation: The parent hindered amine (>NH) is oxidized by polymer peroxy radicals (POO•) or other oxidative species to form a stable aminoxyl radical (>NO•).

-

Radical Trapping: The active aminoxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals (P•) to form an alkoxyamine (>NOP). It can also react with polymer peroxy radicals (POO•).[4][9]

-

Regeneration: The formed alkoxyamine can then react with another polymer peroxy radical (POO•) to regenerate the aminoxyl radical (>NO•) and form non-radical polymer products.

This cyclic process allows the HALS to be regenerated rather than consumed, providing exceptionally long-lasting stabilization.[1]

Diagram: The Denisov Cycle

Caption: Simplified representation of the Denisov Cycle for HALS.

Key Applications

-

Polymer Stabilization: This is the primary application. It is incorporated at low concentrations (0.1–1 wt%) into polymers like polyolefins (polyethylene, polypropylene), polyurethanes, and agricultural films to prevent embrittlement, discoloration, and loss of mechanical properties upon exposure to sunlight.[2]

-

Thermal Stabilization: HALS also provide moderate thermal stabilization, delaying the onset of thermal degradation by scavenging free radicals generated by heat.[3]

-

Chemical Intermediate: As a di-functional molecule (tertiary amine and two hydroxyl groups), it is a valuable intermediate for synthesizing more complex, higher molecular weight, or polymeric HALS, which have reduced migration and improved durability.

-

Precursor for Nitroxide Radicals: The parent compound can be oxidized to its corresponding stable nitroxide radical. These radicals are paramount in biomedical research as spin labels for electron paramagnetic resonance (EPR) spectroscopy, as contrast agents in MRI, and are explored for therapeutic applications due to their antioxidant properties.[10]

Section 5: Experimental Protocol - Quality Control

Protocol: Purity Assessment by Gas Chromatography (GC)

Validating the purity of the synthesized this compound is crucial. Gas chromatography is a standard method for this determination.

-

Sample Preparation: Accurately weigh approximately 100 mg of the synthesized product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent, such as methanol or isopropanol.

-

Standard Preparation: Prepare a standard solution of a certified reference material of this compound at a similar concentration.

-

GC System and Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

-

Detector: Flame Ionization Detector (FID) at 300°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

-

Injection: Inject 1 µL of both the sample and standard solutions into the GC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

-

Check for the presence of starting materials (e.g., TAD) or by-products.

-

Section 6: Safety, Handling, and Storage

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[6][8] It is harmful if swallowed.

-

Handling: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Handle in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The material can be hygroscopic.[8]

Section 7: Conclusion and Future Outlook

This compound is a cornerstone of modern polymer stabilization technology. Its ingeniously designed structure facilitates a catalytic, regenerative cycle of radical scavenging that provides unparalleled long-term protection against photodegradation. The synthetic pathways to its production are mature, efficient, and scalable. Beyond its primary role, its utility as a versatile chemical intermediate ensures its continued relevance. Future research will likely focus on leveraging its structure to create next-generation, environmentally sustainable, and bio-based stabilizers, as well as further exploring the biomedical applications of its nitroxide derivatives.

References

- Hodgson, J. L., & Coote, M. L. (2010).

- Wikipedia. (n.d.). Hindered amine light stabilizers. [Link]

- Specialty Chemicals. (n.d.). Hindered amine light stabilizers. [Link]

- Wellt Chemicals. (2024, January 9).

- Hodgson, J. L., & Coote, M. L. (2010).

- PrepChem.com. (n.d.). Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol. [Link]

- Google Patents. (1988). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. [Link]

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]

- PubChem. (n.d.). 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-. [Link]

- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]

Sources

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 52722-86-8 [sigmaaldrich.cn]

- 6. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chembk.com [chembk.com]

- 9. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

physical and chemical properties of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 52722-86-8), a key chemical intermediate in the synthesis of advanced Hindered Amine Light Stabilizers (HALS). The document details its core physical and chemical properties, outlines a robust synthesis protocol derived from industrial processes, and elucidates the fundamental reaction mechanisms that underpin its utility. Particular focus is given to its role as a precursor to stabilizers that function via the Denisov Cycle for radical scavenging. This guide is intended for researchers, chemists, and formulation scientists engaged in polymer science, drug development, and materials chemistry, providing foundational knowledge for application and further innovation.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a sterically hindered secondary amine within a piperidine ring and two hydroxyl groups. This unique structure makes it a valuable building block, primarily as an intermediate in the production of oligomeric HALS.[1][2] HALS are critical additives used to protect polymeric materials from degradation caused by exposure to UV light and heat.[3] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals generated during the photo-oxidation process, thereby inhibiting the degradation cascade.[4][5] The subject molecule serves as a foundational component that is further reacted to create high-performance light stabilizers.[1] Its use also extends to being an intermediate for pharmaceuticals and as a crosslinking agent for epoxy resins.[2]

The identity of the compound is defined by the following identifiers:

-

IUPAC Name: this compound[6]

-

CAS Number: 52722-86-8[7]

-

Molecular Formula: C₁₁H₂₃NO₂[7]

-

Molecular Weight: 201.31 g/mol [7]

-

Canonical SMILES: CC1(CC(CC(N1CCO)(C)C)O)C[6]

-

InChIKey: STEYNUVPFMIUOY-UHFFFAOYSA-N[8]

-

Common Synonyms: 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine, Hydroxyethyl tetramethylpiperidinol, Photo-stabilizer 622 Intermediate[6]

Physicochemical Properties

The compound is typically supplied as a white to off-white crystalline solid, stable under standard laboratory conditions.[2][8] Its physical properties are summarized in the table below, providing critical data for handling, formulation, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/crystals | [8] |

| Melting Point | 180 - 184 °C | [2] |

| Boiling Point | 302.6 ± 22.0 °C (Predicted) | [2] |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 130.2 °C | [2] |

| Water Solubility | 28 g/L (at 20 °C) | [9] |

| Solubility | Soluble in methanol, ethanol, benzene, toluene, hot water | [9] |

| Vapor Pressure | 9.49 x 10⁻⁵ mmHg (at 25 °C) | [9] |

| Storage Temperature | Room Temperature or 2-8 °C | [8][10] |

Synthesis Pathway and Experimental Protocol

The industrial synthesis of this compound is a robust, two-step process starting from 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetoneamine (TAA).[1] This process is designed for high yield and purity without the need to isolate the intermediate product, making it efficient and environmentally conscious.[1]

Caption: Synthesis workflow from precursors to the final product.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from the process described in U.S. Patent 4,731,448A.[1] It is intended for laboratory execution by trained chemists.

Step 1: Catalytic Hydrogenation of Triacetoneamine (TAA)

-

Reactor Setup: To a suitable hydrogenation reactor, add TAA (1 mole equivalent). Add water or methanol as the solvent (approx. 1.2 L per kg of TAA).

-

Catalyst Addition: Add a catalytic amount of Ruthenium on carbon (Ru/C, typically 5% w/w).

-

Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 10-40 bar. Heat the mixture to 70-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Ru/C catalyst. The resulting filtrate is a solution of 2,2,6,6-tetramethyl-4-piperidinol.

-

Causality Note: Catalytic hydrogenation is a standard method for reducing ketones to secondary alcohols. Ruthenium is an effective catalyst for this transformation under moderate conditions. Performing this in a polar solvent ensures solubility of the starting material and product.[1]

-

Step 2: Acid-Catalyzed Ethoxylation

-

Concentration (Optional): The solution from Step 1 can be concentrated by distillation to remove a portion of the solvent, increasing the concentration of the piperidinol intermediate.

-

Acid Catalyst Addition: Transfer the solution of 2,2,6,6-tetramethyl-4-piperidinol to an autoclave. Add a catalytic amount of an acid, such as sulfuric acid or hydrochloric acid (e.g., 0.2% w/w relative to the piperidinol).

-

Causality Note: The acid catalyst protonates the oxygen of the ethylene oxide ring, making it more susceptible to nucleophilic attack by the secondary amine of the piperidinol. This is a classic ring-opening reaction.[1]

-

-

Reaction with Ethylene Oxide: Seal the autoclave and heat to 80-90 °C. Add ethylene oxide (1.1 to 1.35 molar equivalents) to the reactor. An exothermic reaction will occur, raising the temperature. Control the temperature, not exceeding 140 °C.

-

Reaction Completion: Maintain the temperature with stirring for 2-3 hours to ensure the reaction goes to completion.

-

Crystallization and Isolation: Discharge the hot reaction mixture and cool it to 20 °C with stirring. The product, this compound, will crystallize out of the solution.

-

Purification: Collect the crystals by filtration. Wash the crystals with water and a non-polar solvent like toluene or hexane to remove residual impurities. Dry the product under vacuum. A high-purity product with a melting point of 180-182 °C is expected.[1]

Chemical Reactivity and Mechanism of Action as a HALS Intermediate

The primary value of this compound lies in its role as a precursor to HALS. The core 2,2,6,6-tetramethylpiperidine moiety is the active component. When incorporated into a polymer, this secondary amine (>NH) is the starting point for a regenerative radical-scavenging cycle known as the Denisov Cycle .[4][5]

The Denisov Cycle:

-

Activation: The hindered amine is oxidized by species present in the polymer (e.g., hydroperoxides) to form a stable nitroxide radical (>NO•). This activation is the key initial step.[5]

-

Radical Trapping: The nitroxide radical is a highly efficient scavenger of damaging free radicals within the polymer matrix. It reacts with polymer alkyl radicals (P•) to form an amino ether (>NOP).[9]

-

Regeneration: The amino ether can then react with a polymer peroxy radical (POO•) to regenerate the nitroxide radical (>NO•) and form stable, non-radical polymer products.[4]

This cyclic, catalytic process allows a single HALS molecule to neutralize many free radicals, providing exceptionally long-lasting protection against polymer degradation.[4] The four methyl groups surrounding the nitrogen atom provide steric hindrance, which is critical for the stability of the nitroxide radical, preventing it from participating in unwanted side reactions.[3]

Caption: The regenerative Denisov Cycle for HALS activity.

The two hydroxyl groups on this compound provide reactive sites for incorporating this active moiety into larger molecules, for example, through esterification, to produce high molecular weight or polymeric HALS which are less volatile and less prone to migration out of the polymer matrix.

Analytical Methodologies and Spectroscopic Profile

Quality control and characterization of this compound are essential. It is used as a qualified reference standard in analytical method development and validation for drug manufacturing and material science.[7]

-

Gas Chromatography (GC): As noted in industrial synthesis patents, GC is the preferred method for monitoring reaction progress and determining the purity of the final product.[1] A high-temperature capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID) would be suitable.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or purity analysis, a reversed-phase HPLC method could be developed. A C18 column with a mobile phase of methanol or acetonitrile and water, possibly with a buffer, would be a logical starting point. Detection could be achieved with a UV detector at low wavelengths (~210 nm), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would be expected to show singlets for the four equivalent methyl groups (C(CH₃)₂), multiplets for the piperidine ring protons, and distinct signals for the N-CH₂-CH₂-OH ethyl group protons. The two -OH protons would appear as broad singlets.

-

¹³C-NMR: The spectrum would show characteristic signals for the quaternary carbons of the C(CH₃)₂ groups, the methyl carbons, the carbons of the piperidine ring (with the C-OH carbon shifted downfield), and the two carbons of the N-hydroxyethyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be dominated by a strong, broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands from the methyl and methylene groups would appear around 2850-2980 cm⁻¹. C-O stretching and O-H bending vibrations would be visible in the 1000-1200 cm⁻¹ region.[11]

Applications and Field-Proven Insights

The primary application of this compound is as a versatile intermediate.

-

Synthesis of Hindered Amine Light Stabilizers (HALS): This is its most significant use. The dual hydroxyl groups allow it to be built into larger, often polymeric, stabilizers. These high-molecular-weight HALS are preferred in applications requiring long-term durability and low volatility, such as automotive coatings, agricultural films, and outdoor plastics.[1][2]

-

Pharmaceutical Intermediate: The piperidine scaffold is a common motif in pharmacologically active molecules. This compound can serve as a starting material for more complex drug targets.

-

Epoxy Resin Crosslinking: The hydroxyl and secondary amine functionalities can participate in the curing reactions of epoxy resins, potentially imparting greater thermal stability and toughness to the final material.[2]

-

Analytical Reference Standard: Due to its well-characterized nature, it is used as a standard for the development and validation of analytical methods, particularly in the quality control of HALS and related pharmaceutical products.[7][10]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a controlled laboratory or industrial setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

References

- ChemBK. (2024). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.

- Ambrogi, V., et al. (2017). A review on the mechanism of action and applicability of Hindered Amine Stabilizers.

- Frontiers in Microbiology. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.

- Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4573–4583.

- Reinicker, R. A., & Staniek, P. (1988). U.S. Patent No. 4,731,448A. Google Patents.

- Axios Research. (n.d.). This compound.

- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.

- Banert, K., et al. (2007).

- Du, X., et al. (2015). Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Rasayan Journal of Chemistry.

- Mallak Specialties. (n.d.). Hydroxyethyl Tetramethyl piperidinol.

- NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-.

- Wikipedia. (n.d.). Triacetonamine.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

Sources

- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 2. Triacetonamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 6. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]

- 8. This compound | 52722-86-8 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS number 52722-86-8

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal molecule in materials science and a versatile intermediate in chemical synthesis. Designed for researchers, chemists, and professionals in drug development and polymer science, this guide delves into its synthesis, mechanism of action, applications, and essential safety protocols, grounding all information in established scientific principles and authoritative data.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS number 52722-86-8, is a derivative of hindered piperidine.[1][2] The structure is characterized by a piperidine ring with four methyl groups at the 2 and 6 positions, which provide significant steric hindrance around the nitrogen atom. This structural feature is fundamental to its primary function as a hindered amine stabilizer.[3][4] The molecule also possesses two hydroxyl groups, one on the piperidine ring at position 4 and another on the N-ethyl substituent, which influence its reactivity, solubility, and potential for further functionalization.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 52722-86-8 | [2][5] |

| Molecular Formula | C₁₁H₂₃NO₂ | [2][6] |

| Molecular Weight | 201.31 g/mol | [2][7] |

| IUPAC Name | This compound | [8] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 180-184 °C | [6] |

| Boiling Point | ~302.6 °C (Predicted) | [6] |

| Solubility | Soluble in methanol, ethanol, benzene, toluene; soluble in hot water. Water solubility: 28g/L at 20℃. | [6] |

| InChIKey | STEYNUVPFMIUOY-UHFFFAOYSA-N | [5][8] |

Synthesis Pathway: From Precursor to Product

The industrial synthesis of this compound is a multi-step process designed for high yield and purity.[1] The most common route begins with the catalytic reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetoneamine), followed by a reaction with ethylene oxide.[9]

Logical Workflow for Synthesis

The rationale behind this two-step process is efficiency and control. First, the ketone group of triacetoneamine is reduced to a secondary alcohol, creating the precursor 2,2,6,6-tetramethyl-4-piperidinol.[10] This intermediate then undergoes nucleophilic attack on ethylene oxide, a highly controlled reaction to introduce the N-(2-hydroxyethyl) group.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

The following protocol is a representative example based on established patent literature.[9]

Objective: To synthesize this compound with high yield and purity.

Step 1: Reduction of Triacetoneamine

-

Charge a suitable reactor with 4-oxo-2,2,6,6-tetramethylpiperidine and a solvent (e.g., water or a lower alcohol).

-

Add a reduction catalyst (e.g., Raney nickel or a noble metal catalyst).

-

Pressurize the reactor with hydrogen gas and heat to the target temperature (e.g., 60-120°C) until hydrogen uptake ceases.

-

Causality Insight: Catalytic hydrogenation is a clean and efficient method for reducing ketones to secondary alcohols without harsh, stoichiometric reducing agents.

-

-

Cool the reactor, vent the hydrogen, and filter the catalyst to obtain a solution of 2,2,6,6-tetramethyl-4-piperidinol.

Step 2: Reaction with Ethylene Oxide

-

Transfer the intermediate solution to an autoclave rated for the reaction pressure.

-

Add a catalytic amount of a protic acid, such as sulfuric acid or p-toluenesulfonic acid.[1][9]

-

Causality Insight: The acid catalyst protonates the oxygen atom of ethylene oxide, making the epoxide ring more susceptible to nucleophilic attack by the secondary amine of the piperidinol intermediate.

-

-

Heat the solution (e.g., to 90°C) and rapidly introduce a stoichiometric amount of ethylene oxide. The reaction is exothermic, and the temperature will typically rise.[9]

-

Maintain the reaction temperature for a set period (e.g., 3 hours) to ensure complete conversion.[9]

Step 3: Isolation and Purification (Self-Validation)

-

Discharge the hot reaction mixture and cool it with stirring (e.g., to 20°C) to induce crystallization.

-

Filter the resulting crystals and wash with appropriate solvents (e.g., water and toluene) to remove unreacted starting materials and byproducts.[9]

-

Dry the crystals under vacuum.

-

Validation: Determine the melting point of the product. A sharp melting point within the expected range (180-184°C) indicates high purity.[6] Further characterization can be performed using techniques like NMR and Mass Spectrometry.[8]

Mechanism of Action: The Denisov Cycle

The primary industrial application of this molecule and its derivatives is as a Hindered Amine Light Stabilizer (HALS) or Hindered Amine Stabilizer (HAS) in polymers.[4][9] Unlike UV absorbers that merely block UV radiation, HALS actively interrupt the photo-oxidative degradation process by scavenging free radicals.[3][11] This mechanism operates via a regenerative catalytic process known as the Denisov Cycle.[3][12]

-

Initiation: The hindered amine (>N-H or >N-R) is oxidized by ambient peroxides or hydroperoxides (formed in the polymer by UV exposure) to form a stable nitroxide radical (>N-O•).[11]

-

Radical Trapping: This nitroxide radical is a highly efficient scavenger of damaging polymer alkyl radicals (R•), forming a non-radical amino ether (NOR).[11][12]

-

Regeneration: The amino ether can then react with another damaging radical, such as a peroxyl radical (ROO•), to regenerate the nitroxide radical and form a stable, non-radical product.[12]

The steric hindrance provided by the four methyl groups is critical; it protects the nitroxide radical, preventing it from terminating with another nitroxide radical and ensuring the longevity of the catalytic cycle.[3]

Caption: The Denisov Cycle, illustrating the regenerative mechanism of HALS.

Key Applications in Research and Industry

The unique structure of this compound makes it a valuable compound in several fields.

-

Polymer Stabilization: As a HALS, it provides exceptional long-term protection against UV and thermal degradation in a wide range of polymers, including polyolefins, polyurethanes, and polyamides.[3][13] This extends the service life and maintains the mechanical integrity and appearance of plastic products.[4]

-

Chemical Intermediate: It is a crucial building block for synthesizing more complex, higher molecular weight HALS and other functional chemicals.[9][14] The hydroxyl groups serve as reactive sites for further chemical modification.

-

TEMPO-based Polymers: This molecule is a precursor to TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) derivatives.[15] TEMPO-functionalized polymers are gaining significant attention as cathode-active materials in organic radical batteries, for controlled radical polymerization, and as catalysts for selective oxidation of alcohols.[16][17][18]

-

Analytical and Reference Standard: In drug development and analytical chemistry, it is used as a fully characterized reference standard for method development, validation, and quality control applications.[2] It has also been noted as a useful analyte for quantifying organic contaminants in water.[19]

-

Antioxidant Research: The core tetramethylpiperidine structure is related to TEMPOL, a well-known antioxidant with potential therapeutic applications.[1] This compound may be explored in biological systems for its ability to modulate oxidative stress.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is synthesized from multiple Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects. | [5][8] |

| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat and sources of ignition.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[21] Do not let the chemical enter drains.[20]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[20]

-

Skin: Wash off with soap and plenty of water.[21]

-

Inhalation: Move person into fresh air.[21]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[20] In all cases of significant exposure, seek immediate medical attention.

-

References

- This compound - Benchchem.

- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications.

- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt Chemicals.

- A review on the mechanism of action and applicability of Hindered Amine Stabilizers.

- HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll.

- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers.

- US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents.

- This compound - Axios Research.

- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine | Pharmaffiliates.

- 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol Request for Quotation - ChemBK.

- Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems.

- MSDS - this compound.

- Hydroxyethyl tetramethylpiperidinol (cas 52722-86-8) SDS/MSDS download - Guidechem.

- SAFETY DATA SHEET - Santa Cruz Biotechnology.

- Antioxidant TEMPO derivatives and polymers with imaging and gene-delivery perspectives.

- This compound | 52722-86-8 - Sigma-Aldrich.

- TEMPO - Wikipedia.

- TEMPO Functionalized Polymers: Synthesis and Application - ResearchGate.

- SAFETY DATA SHEETS.

- Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications.

- This compound | 52722-86-8.

- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine - PubChem.

- Hydroxyethyl Tetramethyl piperidinol - Mallak.

- This compound - Sigma-Aldrich.

- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine 98.0+%, TCI America.

- This compound - [H55151] - Synthonix.

- 4-Piperidinol, 2,2,6,6-tetramethyl- - the NIST WebBook.

- Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344) - Human Metabolome Database.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 52722-86-8 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 10. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 11. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]

- 14. Hydroxyethyl Tetramethyl Piperidinol, C11H23NO2, 52722-86-8, 2, 2, 6, 6-Tetramethyl 1 Piperidineethano [mallakchemicals.com]

- 15. Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems [mdpi.com]

- 16. TEMPO - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03925D [pubs.rsc.org]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. zycz.cato-chem.com [zycz.cato-chem.com]

- 21. kmpharma.in [kmpharma.in]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 52722-86-8), a key chemical intermediate in the synthesis of advanced materials. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers a deep dive into its synthesis, mechanisms of action, and primary applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, supported by established experimental protocols and mechanistic diagrams to facilitate a thorough understanding of this versatile piperidine derivative.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a sterically hindered secondary amine within a piperidine ring and two hydroxyl groups. This unique structure makes it a valuable building block. Its core properties are summarized below.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. It is determined by summing the atomic weights of all atoms in its molecular formula. For this compound, the molecular formula is C₁₁H₂₃NO₂.[1][2]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Weight | 201.31 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [1][2][4][5] |

| CAS Number | 52722-86-8 | [1][2][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | [3][4] |

| Appearance | White to off-white powder or crystals | [5][6] |

| Melting Point | 180-184°C | [5] |

| Solubility | Soluble in methanol, ethanol, and hot water | [5] |

| InChI Key | STEYNUVPFMIUOY-UHFFFAOYSA-N | [6] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene oxide. This process is an N-alkylation reaction, specifically a hydroxyethylation, where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the ethylene oxide ring.

2.1. Synthesis Mechanism: Nucleophilic Ring-Opening

The reaction proceeds via a nucleophilic attack by the nitrogen atom of the piperidine on one of the carbon atoms of the ethylene oxide ring. This attack forces the highly strained three-membered ring to open. An acid catalyst is often employed to protonate the oxygen atom of the ethylene oxide, making the ring more susceptible to nucleophilic attack. The subsequent workup neutralizes the catalyst and protonates the resulting alkoxide to yield the final diol product.

2.2. Experimental Protocol: Acid-Catalyzed Ethoxylation

This protocol is adapted from established industrial processes for the synthesis of hindered amine derivatives.[7]

Materials:

-

2,2,6,6-tetramethyl-4-piperidinol (1.0 eq)

-

Ethylene oxide (1.2 eq)

-

Sulfuric Acid (96%, catalytic amount, e.g., 0.01 eq)

-

Toluene

-

Water (deionized)

-

Autoclave reactor

Procedure:

-

Charge the autoclave with 2,2,6,6-tetramethyl-4-piperidinol and a catalytic amount of 96% H₂SO₄.[7]

-

Seal the reactor and heat the mixture to approximately 90-95°C.[7]

-

Introduce ethylene oxide into the autoclave. The addition is exothermic, and the temperature will rise. Maintain the temperature at around 110-140°C.[7]

-

Allow the reaction to proceed for 2-3 hours under constant stirring.[7]

-

After the reaction is complete, discharge the hot reaction mixture and cool it to 20°C with stirring to induce crystallization.[7]

-

Filter the resulting crystals by suction.

-

Wash the collected crystals with water and toluene to remove unreacted starting materials and impurities.[7]

-

Dry the final product, 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, under vacuum. The expected yield is typically high, often exceeding 90%.[7]

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications and Mechanisms of Action

The primary utility of this compound lies in its role as a versatile intermediate for more complex molecules, particularly Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals.[5][7][8]

3.1. Precursor to Hindered Amine Light Stabilizers (HALS)

It serves as a crucial building block for synthesizing polymeric HALS.[8] The hydroxyl groups can be esterified or etherified to incorporate the hindered amine moiety into larger polymer backbones or as additives. The fundamental mechanism of HALS involves a catalytic cycle that terminates free radicals generated by UV light exposure in polymers, thereby preventing degradation.

3.2. Precursor to TEMPO-derived Nitroxide Radicals

The parent compound can be oxidized to form its corresponding stable nitroxide radical, a derivative of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl. The most common and closely related radical is TEMPOL (4-Hydroxy-TEMPO).[9][10][11] These stable radicals are potent antioxidants and superoxide dismutase (SOD) mimetics.[10][11] They function by scavenging reactive oxygen species (ROS).[10]

Mechanism of Action: Radical Scavenging

TEMPOL and its derivatives act as catalytic radical scavengers. For instance, they can neutralize superoxide radicals (O₂⁻) through a redox cycle. The nitroxide can be reduced by superoxide to form the corresponding hydroxylamine, which is then re-oxidized back to the active nitroxide form by another superoxide molecule, producing hydrogen peroxide and oxygen in the process. This cyclic activity allows a small amount of the compound to neutralize a large number of free radicals.[11][12]

3.3. Nitroxide Radical Formation Pathway

Caption: Oxidation pathway to the active nitroxide radical and its scavenging cycle.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[4][5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[13] Store the compound in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.[8][15]

Conclusion

This compound, with a molecular weight of 201.31 g/mol , is more than a simple chemical entity; it is a foundational intermediate in materials science and pharmacology. Its unique hindered amine structure combined with reactive hydroxyl groups allows for its incorporation into complex stabilizers and its conversion into potent antioxidant nitroxide radicals. A thorough understanding of its synthesis, properties, and mechanisms of action is essential for leveraging its full potential in the development of durable polymers and novel therapeutic agents.

References

- Axios Research. This compound. [Link]

- Synthonix. This compound - [H55151]. [Link]

- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]

- ChemBK. 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. [Link]

- Merck Millipore. TEMPOL - CAS 2226-96-2 - Calbiochem | 581500. [Link]

- PrepChem.com. Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol. [Link]